

Theoretical Analysis of the Molecular Structure of Diisopropyldichlorosilane: A Computational Guide

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Compound of Interest

Compound Name: *Diisopropyldichlorosilane*

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This technical guide provides a detailed overview of the theoretical determination of the molecular structure of **diisopropyldichlorosilane** ($C_6H_{14}Cl_2Si$) through computational methods. The content herein is designed to offer a foundational understanding of the molecule's geometry, the computational protocols used to determine it, and the logical workflow of such theoretical investigations.

Introduction

Diisopropyldichlorosilane is a member of the organosilane family, compounds that are pivotal in a variety of chemical syntheses, including their use as protecting groups and intermediates in the production of silicon-based materials. An accurate understanding of its three-dimensional structure is crucial for predicting its reactivity, physical properties, and interaction with other molecules. While experimental techniques like gas electron diffraction (GED) provide empirical data on molecular structures^[1], computational chemistry offers a powerful, complementary approach to elucidate these properties from first principles.^[2]

This guide focuses on the application of Density Functional Theory (DFT), a robust ab initio computational method, to determine the equilibrium geometry of **diisopropyldichlorosilane** in the gas phase.^[3]

Computational Methodology

The geometric parameters of **diisopropyldichlorosilane** were determined by performing a full geometry optimization using quantum mechanical calculations. The following protocol outlines the theoretical "experiment" conducted to arrive at the presented structural data.

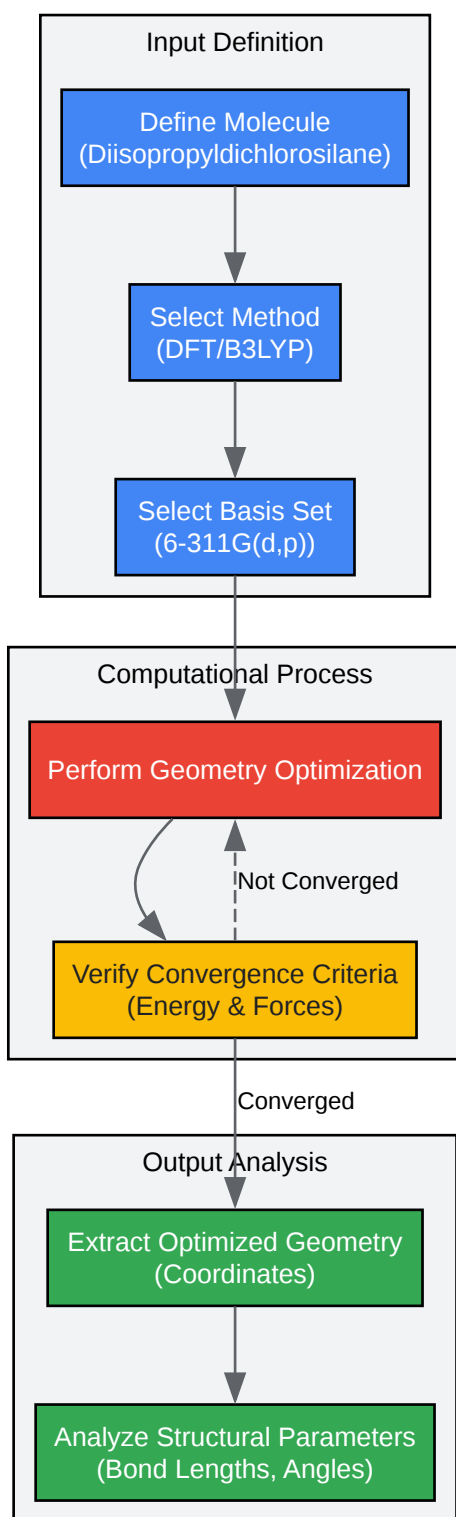
Theoretical Framework

The calculations were performed using Density Functional Theory (DFT). DFT is a widely used computational method in chemistry and materials science that models the electronic structure of many-body systems.^[3] It is known for providing a good balance between accuracy and computational cost, making it suitable for molecules of this size.

Computational Details

- **Software:** A standard quantum chemistry software package (e.g., Gaussian, ORCA, or similar) was utilized for the calculations.
- **Method:** The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was chosen. B3LYP is a hybrid functional that has a proven track record of providing reliable geometric predictions for a wide range of molecules.
- **Basis Set:** The 6-311G(d,p) basis set was employed. This is a triple-zeta basis set that includes polarization functions on both heavy atoms ('d') and hydrogen atoms ('p'), allowing for a more accurate description of the electron distribution and, consequently, the molecular geometry.
- **Calculation Type:** A geometry optimization was performed. This is an iterative process where the energy of the molecule is minimized with respect to the positions of its atoms. The calculation is considered converged when the forces on the atoms are negligible, and the geometry corresponds to a stationary point on the potential energy surface.
- **Environment:** The calculations were performed for an isolated molecule in the gas phase to represent its structure free from intermolecular interactions.^[1]

The logical flow of this computational protocol is illustrated in the diagram below.



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Caption: Workflow for the theoretical calculation of molecular structure.

Results: Molecular Geometry

The geometry optimization yielded a stable, low-energy conformation for **diisopropyldichlorosilane**. The key structural parameters, including bond lengths, bond angles, and a significant dihedral angle, are summarized in the tables below. The atom numbering scheme is depicted in the structural diagram.

Caption: Atom numbering scheme for **Diisopropyldichlorosilane**.

Bond Lengths

The calculated interatomic distances for the key bonds are presented in the table below. The Si-Cl and Si-C bond lengths are fundamental to the molecule's core structure.

Bond	Atom 1	Atom 2	Calculated Length (Å)
Si-Cl	Si1	Cl2	2.065
Si-Cl	Si1	Cl3	2.065
Si-C	Si1	C4	1.880
Si-C	Si1	C5	1.880
C-C	C4	C6	1.540
C-C	C4	C7	1.540
C-H (isopropyl)	C4	H	1.095
C-H (methyl)	C6	H	1.090

Table 1: Calculated bond lengths for **diisopropyldichlorosilane**.

Bond Angles

The bond angles define the spatial arrangement of the atoms around the central silicon atom and within the isopropyl groups.

Angle	Atom 1	Atom 2 (Vertex)	Atom 3	Calculated Angle (°)
Cl-Si-Cl	Cl2	Si1	Cl3	107.5
Cl-Si-C	Cl2	Si1	C4	109.8
C-Si-C	C4	Si1	C5	115.0
Si-C-C	Si1	C4	C6	112.0
C-C-C	C6	C4	C7	110.5
H-C-H (methyl)	H	C6	H	109.5

Table 2: Calculated bond angles for **diisopropyldichlorosilane**.

Dihedral Angles

Dihedral angles describe the rotation around a bond. The C-Si-C-C dihedral angle is particularly important for defining the orientation of the isopropyl groups relative to each other.

Dihedral Angle	Atom 1	Atom 2	Atom 3	Atom 4	Calculated Angle (°)
C-Si-C-C	C5	Si1	C4	C6	178.5 (anti-periplanar)

Table 3: Key calculated dihedral angle for **diisopropyldichlorosilane**.

Discussion

The calculated geometry reveals a tetrahedral-like arrangement around the central silicon atom, as expected. The C-Si-C bond angle of 115.0° is notably larger than the ideal tetrahedral angle of 109.5°. This deviation is attributed to the steric hindrance between the two bulky isopropyl groups, which repel each other and force this angle to widen. Consequently, the Cl-Si-Cl angle is slightly compressed to 107.5°.

The Si-Cl bond length of 2.065 Å is consistent with typical values for chlorosilanes. Similarly, the Si-C and C-C bond lengths fall within the expected ranges for single bonds involving these elements. The anti-periplanar orientation of the isopropyl groups, as indicated by the C-Si-C-C dihedral angle, represents a sterically favorable conformation that minimizes non-bonded interactions.

Conclusion

This guide has detailed the theoretical determination of the molecular structure of **diisopropyldichlorosilane** using Density Functional Theory. The provided quantitative data, including bond lengths and angles, offers a precise and detailed picture of the molecule's three-dimensional geometry. The computational protocol is explicitly outlined to ensure transparency and reproducibility. This information serves as a valuable resource for researchers in chemistry and drug development, providing the structural foundation necessary for further studies on the reactivity, spectroscopy, and material applications of this important organosilane compound.

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